

Application Notes and Protocols for Daunorubicin Treatment of Adherent Cell Cultures

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Compound of Interest		
Compound Name:	Daunorubicin	
Cat. No.:	B1662515	Get Quote

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Introduction

Daunorubicin is a potent anthracycline antibiotic widely used in chemotherapy, primarily for hematological malignancies. Its application in treating solid tumors is an area of ongoing research. **Daunorubicin** exerts its cytotoxic effects through multiple mechanisms, making it a valuable tool for in vitro studies of cancer cell biology. These application notes provide a comprehensive protocol for the treatment of adherent cell cultures with **Daunorubicin**, including methodologies for assessing its impact on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action: **Daunorubicin**'s primary anti-neoplastic activities are multifaceted. It intercalates into DNA, disrupting the DNA double helix structure and inhibiting the function of topoisomerase II. This action leads to DNA strand breaks, thereby halting DNA replication and RNA synthesis.[1][2] Furthermore, **Daunorubicin** is known to generate reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, ultimately contributing to programmed cell death (apoptosis).[1]

Data Presentation: Efficacy of Daunorubicin in Adherent Cancer Cell Lines



Methodological & Application

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The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the IC50 values of **Daunorubicin** in various adherent cancer cell lines, providing a baseline for experimental design. It is important to note that these values can vary depending on the specific cell line, culture conditions, and assay duration.



Cell Line	Cancer Type	IC50 (μM)	Incubation Time
HCT116	Colorectal Carcinoma	0.597	Not Specified
HT29	Colorectal Carcinoma	0.547	Not Specified
SNU283	Colorectal Carcinoma	0.6934	Not Specified
DLD-1	Colorectal Carcinoma	25.55	Not Specified
НСТ8	Colorectal Carcinoma	34.93	Not Specified
MCF7	Breast Carcinoma	0.020	Not Specified
MCF7/ADR	Doxorubicin-Resistant Breast Carcinoma	0.079	Not Specified
SKOV3	Ovarian Carcinoma	0.044	Not Specified
H69	Small-Cell Lung Carcinoma	0.030	Not Specified
H69VP	Etoposide-Resistant Small-Cell Lung Carcinoma	0.180	Not Specified
A549	Lung Carcinoma	4.043 (24h), 0.637 (48h)	24h, 48h
HCCLM3	Hepatocellular Carcinoma	7.42	Not Specified
HepG2	Hepatocellular Carcinoma	21.15	Not Specified
Huh7	Hepatocellular Carcinoma	28.93	Not Specified
Bel7402	Hepatocellular Carcinoma	41.20	Not Specified

Key Signaling Pathways Affected by Daunorubicin

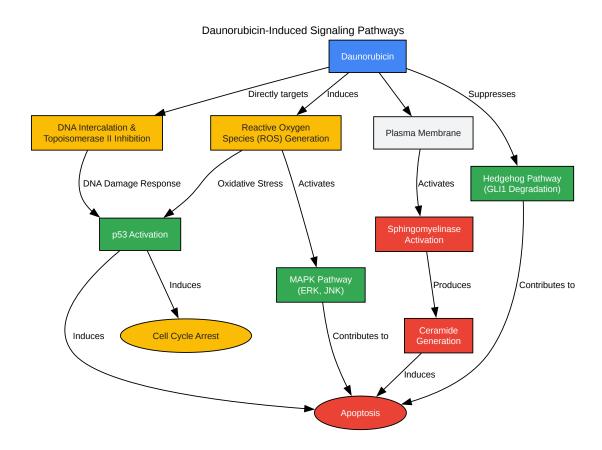




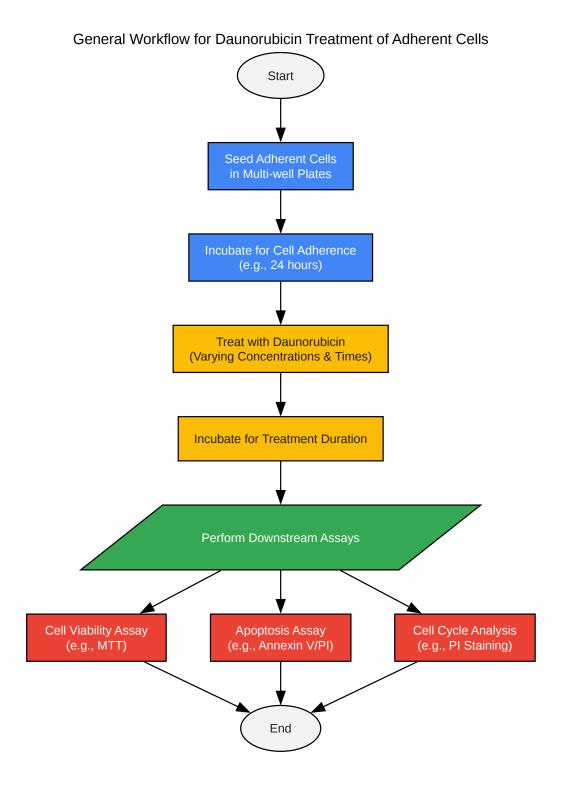


Daunorubicin treatment triggers a complex network of intracellular signaling pathways that ultimately determine the cell's fate. Understanding these pathways is crucial for interpreting experimental results and elucidating mechanisms of drug action and resistance.









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References

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- 2. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis PubMed [pubmed.ncbi.nlm.nih.gov]
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